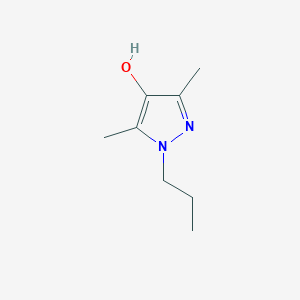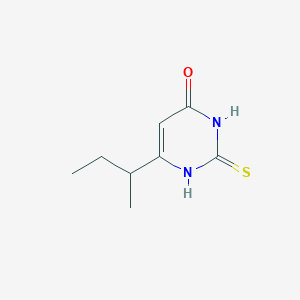
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
Overview
Description
“2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a fluoro group and a methyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Scientific Research Applications
Analgesic Potential in Pharmaceutical Research
2-Fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline derivatives have been investigated for their potential as analgesic agents. For instance, a study by Zaheer et al. (2021) explored the synthesis of triazole-thione derivatives and evaluated their in vivo analgesic activity, revealing several compounds with significant analgesic effects (Zaheer et al., 2021).
Antimicrobial Activity
The antimicrobial properties of compounds involving 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline have been a subject of research. Yolal et al. (2012) synthesized eperezolid-like molecules, including derivatives of this compound, and evaluated their antimicrobial activities, notably against Mycobacterium smegmatis (Yolal et al., 2012).
Applications in Molecular Design
This compound's derivatives have been used in molecular design for various purposes. For instance, Sahay and Ghalsasi (2019) observed self-aggregation behavior in compounds involving this triazole derivative, contributing to research in anticancer activity (Sahay & Ghalsasi, 2019).
Fluorescent Properties and Sensing Applications
In the field of fluorescence and sensing, derivatives of 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline have been explored. Zhang et al. (2014) designed novel surfactant-like pyrene derivatives containing a triazole unit, demonstrating their potential in sensing applications due to their fluorescent properties (Zhang et al., 2014).
Synthesis of Antifungal Agents
Research has also focused on the synthesis of antifungal agents using this compound. Butters et al. (2001) discussed the process development of Voriconazole, a triazole antifungal agent, involving the synthesis of related compounds (Butters et al., 2001).
Future Directions
The future directions for “2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad range of activities exhibited by triazole derivatives, this compound could be a potential candidate for further drug development .
properties
IUPAC Name |
2-fluoro-4-(4-methyltriazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-12-6)7-2-3-9(11)8(10)4-7/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBVLZILINETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197051 | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline | |
CAS RN |
1353878-22-4 | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



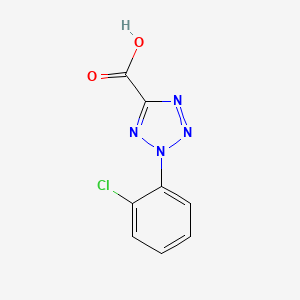

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
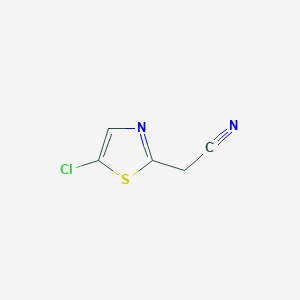
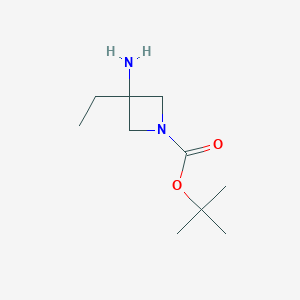



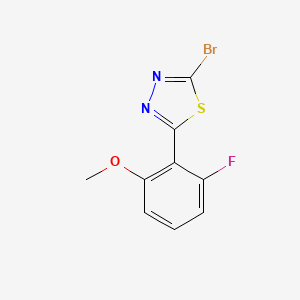
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
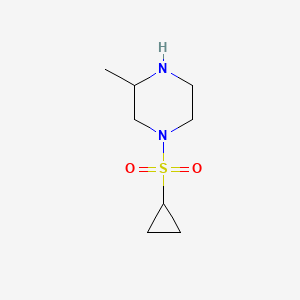
![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)
